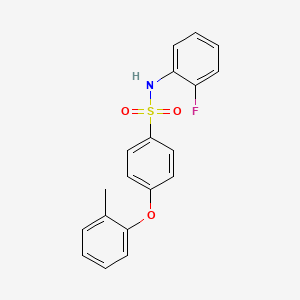

N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3S/c1-14-6-2-5-9-19(14)24-15-10-12-16(13-11-15)25(22,23)21-18-8-4-3-7-17(18)20/h2-13,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPJUNELKNSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-(o-tolyloxy)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Anticonvulsant Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide exhibit anticonvulsant properties. These compounds interact with voltage-gated sodium channels, which are critical in the modulation of neuronal excitability. Studies have shown that benzenesulfonamide derivatives can be effective in treating epilepsy and seizure disorders by inhibiting specific sodium channel isoforms involved in neuronal signaling .

2. Anticancer Properties

The structure of this compound suggests potential anticancer activity. Compounds with similar moieties have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, thiazole-containing compounds have shown promising results in inhibiting the growth of human lung adenocarcinoma cells, indicating that modifications to the benzenesulfonamide structure can enhance anticancer properties .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives has also been explored. These compounds may inhibit inflammatory pathways by targeting specific enzymes involved in the synthesis of pro-inflammatory mediators. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticonvulsant Efficacy

A study investigated the anticonvulsant activity of a series of benzenesulfonamide derivatives, including this compound. The results demonstrated that these compounds significantly reduced seizure frequency in animal models, supporting their potential use in clinical settings for epilepsy management .

Case Study 2: Anticancer Activity

In vitro studies on this compound analogs showed selective cytotoxicity against various cancer cell lines. One particular derivative exhibited an IC50 value indicative of strong anticancer activity, suggesting that structural modifications can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Amino-2-fluorophenyl)-2-(o-tolyloxy)butanamide

- N-(5-Amino-2-fluorophenyl)-2-(o-tolyloxy)acetamide

Uniqueness

N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a phenyl ring substituted with a fluorine atom and a 2-methylphenoxy moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against multidrug-resistant strains of Mycobacterium abscessus, a pathogen associated with severe pulmonary infections in immunocompromised individuals. For instance, derivatives containing imidazole groups have shown enhanced antimicrobial efficacy compared to traditional antibiotics .

Table 1: Antimicrobial Activity Against Mycobacterial Strains

| Compound | Activity Against M. abscessus | Reference |

|---|---|---|

| This compound | Moderate | |

| Imidazole-bearing derivatives | Strong | |

| Standard antibiotic (e.g., Rifampicin) | Variable |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis in cancer cells, which is critical for effective cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Compound A (similar structure) | HCT-116 | 6–7 | |

| Compound B (similar structure) | MCF-7 | 18–20 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in critical metabolic pathways, affecting cell survival and proliferation.

- Calcium Channel Interaction : Some studies suggest that benzenesulfonamides may modulate calcium channels, influencing cardiovascular functions and potentially impacting tumor growth through altered cellular signaling pathways .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a significant aspect of its anticancer activity. Flow cytometric analyses have shown that certain derivatives can increase early and late apoptotic populations in treated cells .

Case Studies

Several case studies have documented the efficacy of benzenesulfonamide derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the activity of various benzenesulfonamide derivatives against M. abscessus, demonstrating that modifications in the chemical structure could significantly enhance antimicrobial potency .

- Cytotoxicity Assessment : In vitro studies on HeLa cells showed that specific derivatives induced apoptosis at concentrations as low as 5 µM, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-fluorophenyl)-4-(2-methylphenoxy)benzenesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : React 2-fluorobenzenesulfonyl chloride with 4-(2-methylphenoxy)aniline under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide bond .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .

- Step 3 : Optimize reaction conditions (temperature, solvent polarity) to improve yield. For example, THF or dichloromethane are common solvents for sulfonamide coupling .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ ~8.0 ppm), and methyl/methoxy groups (δ 1.2–3.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent for biological assays), ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or gravimetric analysis .

- Stability : Perform accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure, monitored via HPLC .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the 3D structure of this sulfonamide?

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., n-hexane/chloroform) and analyze using a Bruker D8 VENTURE diffractometer. Refine data with SHELX or OLEX2 to determine bond angles, torsion angles, and hydrogen-bonding networks .

- Key findings : The sulfonyl group adopts a tetrahedral geometry, while weak C–H⋯O interactions stabilize the crystal lattice .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Modification sites :

- Fluorophenyl group : Replace with other halogens (Cl, Br) to enhance lipophilicity and target binding .

- Methylphenoxy moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .

Q. What methodological considerations are critical for evaluating cytotoxicity using the sulforhodamine B (SRB) assay?

- Protocol : Fix cells with trichloroacetic acid, stain with SRB (0.4% in 1% acetic acid), and measure absorbance at 564 nm .

- Data interpretation : Normalize optical density to control wells and calculate IC₅₀ values. Ensure linearity between cell density and signal (test 1,000–10,000 cells/well) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Potential causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.

- Solutions :

- Validate purity via HPLC (≥95%) and elemental analysis .

- Replicate experiments under standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What advanced analytical methods can characterize weak molecular interactions in this compound?

- DSC/TGA : Study thermal stability and phase transitions .

- DFT calculations : Model intermolecular forces (e.g., hydrogen bonds, π-π stacking) using Gaussian09 with B3LYP/6-31G(d) basis set .

Methodological Optimization Questions

Q. How can HPLC conditions be optimized for quantifying this sulfonamide in complex mixtures?

Q. What strategies improve the yield of the final sulfonamide coupling step?

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent : Switch to anhydrous DMF to minimize hydrolysis of sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.